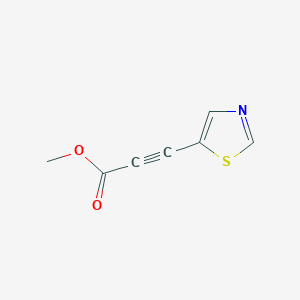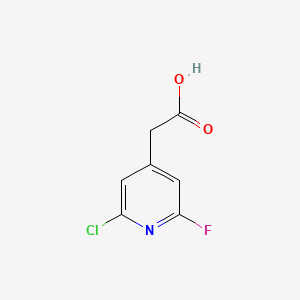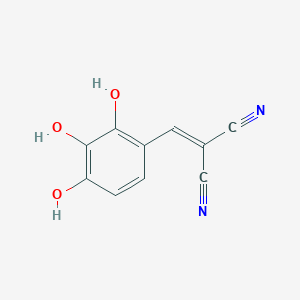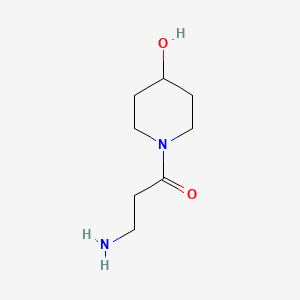
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a good yield of substituted thiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact. The use of silica-supported catalysts and one-pot multicomponent procedures are examples of such methods .
化学反应分析
Types of Reactions
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound may be explored for similar activities, contributing to the development of new antibiotics and antifungal agents .
Medicine
Medicinally, thiazole derivatives have shown promise in treating various conditions, including cancer, diabetes, and Alzheimer’s disease. This compound could be investigated for its potential therapeutic effects in these areas .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and photographic sensitizers. Its role in rubber vulcanization and as a photosensitizer in solar cells is also noteworthy .
作用机制
The mechanism of action of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate: This compound has a similar structure but differs in the position of the thiazole ring.
Thiazole Derivatives: Other thiazole derivatives include sulfathiazole, ritonavir, and tiazofurin, each with unique biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further study .
属性
分子式 |
C7H5NO2S |
|---|---|
分子量 |
167.19 g/mol |
IUPAC 名称 |
methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,1H3 |
InChI 键 |
GCXGVQITHVBTKM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C#CC1=CN=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)

